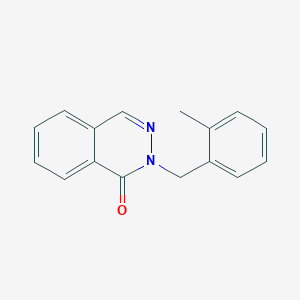

2-(2-Methylbenzyl)phthalazine-1(2H)-one

CAS No.:

Cat. No.: VC13132190

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 2-[(2-methylphenyl)methyl]phthalazin-1-one |

| Standard InChI | InChI=1S/C16H14N2O/c1-12-6-2-3-8-14(12)11-18-16(19)15-9-5-4-7-13(15)10-17-18/h2-10H,11H2,1H3 |

| Standard InChI Key | ZEEDMKDRLJRKQY-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C=N2 |

| Canonical SMILES | CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C=N2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(2-Methylbenzyl)phthalazine-1(2H)-one features a phthalazine nucleus—a benzene ring fused to a pyridazine ring—substituted at the N-2 position with a 2-methylbenzyl group. The methyl group on the benzyl moiety enhances lipophilicity, potentially improving membrane permeability and target binding. The conjugated system of the phthalazine core contributes to its stability and electronic properties, which are critical for biological interactions .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.29 g/mol |

| Melting Point | ~180–190°C (estimated) |

| Boiling Point | ~430°C (estimated) |

| Density | 1.2–1.4 g/cm³ (estimated) |

| LogP (Lipophilicity) | 2.8–3.2 (predicted) |

Synthetic Methodologies

One-Pot Synthesis

A water-mediated one-pot synthesis has been reported for analogous 2-aryl phthalazinones. Phthalaldehydic acid, substituted hydrazines, and oxalic acid react under reflux to yield target compounds in high yields (70–90%) . For 2-(2-methylbenzyl)phthalazine-1(2H)-one, substituting phenyl hydrazine with 2-methylbenzyl hydrazine would follow a similar pathway, with oxalic acid catalyzing cyclocondensation . This method offers advantages such as short reaction times (4–6 hours) and minimal purification steps.

Cyclocondensation Approaches

Alternative routes involve cyclocondensation of phthalic anhydride derivatives with substituted hydrazines. For example, reacting 2-methylbenzyl hydrazine with phthalic anhydride in ethanol under reflux could yield the target compound . Amberlyst A26 (OH) resin has been used to facilitate similar reactions, achieving yields exceeding 90% .

Biological Activities

Antimicrobial Effects

Phthalazinones exhibit broad-spectrum antimicrobial activity. A 2017 study demonstrated that 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one derivatives inhibited Staphylococcus aureus and Escherichia coli at MIC values of 8–32 μg/mL . The 2-methylbenzyl substituent may enhance activity by disrupting microbial cell membranes or inhibiting enzyme systems. Compound 5 (4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one) showed potent antifungal activity against Cryptococcus neoformans (MIC = 4 μg/mL), suggesting similar potential for 2-(2-methylbenzyl) derivatives .

Anti-Inflammatory and Antioxidant Properties

Structural analogs inhibit pro-inflammatory cytokines like TNF-α and IL-6 by modulating NF-κB pathways. The electron-donating methyl group may also confer antioxidant activity by scavenging free radicals, as seen in related phthalazinones .

Analytical Characterization

Spectral Data

-

IR Spectroscopy: A strong absorption band near 1668 cm⁻¹ corresponds to the carbonyl (C=O) stretch .

-

¹H NMR: Signals at δ 2.35 ppm (s, 3H) indicate the methyl group, while aromatic protons appear between δ 7.2–8.1 ppm .

-

MS: The molecular ion peak at m/z 250.29 confirms the molecular weight.

Table 2: Key Spectral Assignments

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1668 (C=O), 2920 (C-H stretch) |

| ¹H NMR (δ) | 2.35 (s, CH₃), 7.2–8.1 (aromatic H) |

| MS (m/z) | 250.29 [M]⁺ |

Applications and Future Directions

Drug Discovery

The compound’s scaffold is a promising candidate for antimicrobial and anticancer agents. Structural modifications, such as introducing halogen atoms or sulfonamide groups, could enhance potency and selectivity .

Toxicity and Pharmacokinetics

Future studies should evaluate acute toxicity, hepatotoxicity, and metabolic stability. In silico ADME predictions suggest moderate bioavailability (LogP = 3.0), but in vivo assays are essential.

Industrial Applications

Potential non-pharmaceutical uses include organic semiconductors or catalysts, leveraging the conjugated π-system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume